1-[(1S,2R)-2-Methoxy-1,2-diphenylethyl]pyrrolidin-2-one

Evidence Gap Data Deficiency Risk Assessment

1-[(1S,2R)-2-Methoxy-1,2-diphenylethyl]pyrrolidin-2-one (CAS 917965-38-9) is a chiral, non-racemic pyrrolidin-2-one derivative. It possesses a molecular formula of C19H21NO2, a molecular weight of 295.38 g/mol, and a calculated LogP of approximately 3.68, indicating significant lipophilicity.

Molecular Formula C19H21NO2
Molecular Weight 295.4 g/mol
CAS No. 917965-38-9
Cat. No. B12604514
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[(1S,2R)-2-Methoxy-1,2-diphenylethyl]pyrrolidin-2-one
CAS917965-38-9
Molecular FormulaC19H21NO2
Molecular Weight295.4 g/mol
Structural Identifiers
SMILESCOC(C1=CC=CC=C1)C(C2=CC=CC=C2)N3CCCC3=O
InChIInChI=1S/C19H21NO2/c1-22-19(16-11-6-3-7-12-16)18(15-9-4-2-5-10-15)20-14-8-13-17(20)21/h2-7,9-12,18-19H,8,13-14H2,1H3/t18-,19+/m0/s1
InChIKeyUZTGVLGUSVUFIJ-RBUKOAKNSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-[(1S,2R)-2-Methoxy-1,2-diphenylethyl]pyrrolidin-2-one (CAS 917965-38-9): Sourcing Guide for a Chiral Pyrrolidinone Scaffold


1-[(1S,2R)-2-Methoxy-1,2-diphenylethyl]pyrrolidin-2-one (CAS 917965-38-9) is a chiral, non-racemic pyrrolidin-2-one derivative . It possesses a molecular formula of C19H21NO2, a molecular weight of 295.38 g/mol, and a calculated LogP of approximately 3.68, indicating significant lipophilicity . The compound's defining feature is its (1S,2R)-2-methoxy-1,2-diphenylethyl substituent, a stereochemically complex group that incorporates two phenyl rings. This structural motif is a key point of potential differentiation from simpler, achiral N-substituted pyrrolidin-2-ones commonly used as intermediates or solvents.

Why 1-[(1S,2R)-2-Methoxy-1,2-diphenylethyl]pyrrolidin-2-one Cannot Be Replaced by Generic N-Substituted Pyrrolidinones


A critical assessment of publicly available evidence reveals that high-strength, quantitative differentiation data for this specific compound is extremely limited. No peer-reviewed studies or patents directly comparing its performance against structural analogs have been identified. Therefore, procurement decisions cannot be reliably guided by claims of superior biological activity, synthetic utility, or stability. The sole verifiable basis for differentiation rests on its unique stereochemical and physicochemical profile . Its (1S,2R) configuration and high lipophilicity (LogP ~3.68) are intrinsic properties that a generic, achiral, or less lipophilic analog like N-benzylpyrrolidin-2-one cannot replicate. Any substitution would fundamentally alter the properties of the final research system or synthetic intermediate, and without comparative data, the risk of such a change cannot be quantified.

Evidence-Based Differentiation Guide for 1-[(1S,2R)-2-Methoxy-1,2-diphenylethyl]pyrrolidin-2-one Procurement


Quantitative Evidence of Differentiation is Currently Insufficient for Comparative Procurement Decisions

An exhaustive search of primary research papers, patents, and authoritative databases has not yielded any quantitative data allowing for a direct head-to-head comparison, cross-study comparison, or strong class-level inference for 1-[(1S,2R)-2-Methoxy-1,2-diphenylethyl]pyrrolidin-2-one against its closest analogs. No data on receptor binding affinity (e.g., IC50, Ki), functional activity (e.g., EC50), metabolic stability, or synthetic diastereoselectivity were found. The evidence landscape is barren of the quantitative metrics required to justify its selection over alternatives based on performance. This lack of data is the most critical differentiator at this time.

Evidence Gap Data Deficiency Risk Assessment

Lipophilicity (LogP) Differential Against Achiral, Non-Aromatic Analogs

The compound's calculated LogP of 3.6757 positions it in a significantly more lipophilic space compared to achiral alternatives. This physicochemical property can be crucial for applications where membrane permeability or non-polar solubility is required. For instance, this represents an approximate LogP difference of +2.5 units over N-benzylpyrrolidin-2-one (LogP ~1.2) and +2.2 units over N-(2-phenylethyl)pyrrolidin-2-one (LogP ~1.5). Such differences are known to influence in vivo distribution and receptor binding kinetics, although no direct biological data exists for this specific compound to confirm a benefit.

Physicochemical Property Lipophilicity ADME Prediction

Stereochemical Complexity as Inherent Differentiator from Racemic or Achiral Pyrrolidinones

1-[(1S,2R)-2-Methoxy-1,2-diphenylethyl]pyrrolidin-2-one possesses two defined stereocenters with a (1S,2R) configuration on its diphenylethyl substituent . By contrast, frequently encountered analogs like 1-benzylpyrrolidin-2-one and N-(2-phenylethyl)-2-pyrrolidinone are achiral. This absolute stereochemistry is a fundamental, non-interchangeable property. If the compound is procured as a chiral building block or for chiral induction, its enantiopurity is a critical quality attribute not met by any achiral or racemic alternative. However, no quantitative data on enantiomeric excess (ee) or optical rotation for this specific product is available from authoritative public sources to guarantee its chiral integrity.

Stereochemistry Chiral Synthesis Molecular Complexity

Recommended Application Scenarios for 1-[(1S,2R)-2-Methoxy-1,2-diphenylethyl]pyrrolidin-2-one Based on Available Evidence


Investigational Use as a Chiral Building Block in Medicinal Chemistry

The compound's primary utility, based on its structural features, is as an advanced, lipophilic, chiral building block for the synthesis of potential drug candidates. Its use is warranted in early-stage discovery programs where the unique (1S,2R) stereochemistry and high LogP (3.68) are hypothesized to impart specific target interactions or pharmacokinetic properties unattainable with achiral pyrrolidinones. This application is a rational inference from its structure but is not supported by published pharmacological data.

Potential Chiral Auxiliary or Derivatizing Agent in Asymmetric Synthesis

The structural similarity of its core motif to known chiral auxiliaries like (1S,2R)-2-methoxy-1,2-diphenylethylamine suggests a potential role in asymmetric synthesis. The compound could theoretically be investigated for diastereoselective reactions where the rigid pyrrolidinone ring provides a steric bias. This scenario should be approached with the clear understanding that no peer-reviewed data confirms its performance as a chiral auxiliary, and its efficacy would need to be established de novo.

Physicochemical Probe for Structure-Activity Relationship (SAR) Studies

The compound's high calculated lipophilicity (LogP ~3.68) makes it a valuable tool for exploring lipophilic tolerance within a binding pocket during SAR campaigns. A research team could procure this compound specifically to probe the effect of a large, flat, diphenyl motif on potency and selectivity, comparing it to a series of less lipophilic N-substituted pyrrolidinone probes. This is a prospective scenario based on physicochemical differentiation, not a record of completed studies.

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